molecular formula C27H22N4O6 B2919832 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207013-81-7

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2919832
CAS No.: 1207013-81-7
M. Wt: 498.495
InChI Key: BTYGPJVDYVVWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazoline-2,4-dione derivative features a 1,3-benzodioxol-5-ylmethyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a 4-isopropoxyphenyl moiety at position 6. The benzodioxole group enhances lipophilicity and metabolic stability, while the oxadiazole-oxygenated aryl system may improve binding interactions with biological targets, such as enzymes or receptors involved in inflammatory or microbial pathways .

Properties

CAS No.

1207013-81-7

Molecular Formula

C27H22N4O6

Molecular Weight

498.495

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H22N4O6/c1-15(2)36-19-7-4-17(5-8-19)24-29-25(37-30-24)18-6-9-20-21(12-18)28-27(33)31(26(20)32)13-16-3-10-22-23(11-16)35-14-34-22/h3-12,15H,13-14H2,1-2H3,(H,28,33)

InChI Key

BTYGPJVDYVVWGO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline-based compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of approximately 394.44 g/mol. The structure features a quinazoline core substituted with a benzodioxole moiety and an oxadiazole ring, which may contribute to its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression:

  • VEGFR-2 Inhibition : Quinazoline derivatives have shown promise as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. For instance, a related quinazoline compound demonstrated an IC50 value below 2 nM against VEGFR-2 in cellular assays .
  • Cell Proliferation : In vivo studies have reported that quinazoline-based compounds can significantly inhibit tumor growth. For example, one study noted that a similar compound inhibited the growth of lung carcinoma xenografts by approximately 79% when administered at a dose of 100 mg/kg for 21 days .

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has also been explored:

  • Mechanism of Action : Some studies suggest that these compounds act by inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. Optimizations in the chemical structure have led to increased selectivity towards bacterial enzymes over mammalian counterparts .
  • Efficacy Against Pathogens : Recent research has identified several quinazoline analogs with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. For instance, certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1 µg/mL against pathogenic strains .

Case Studies

StudyCompoundTargetIC50/ActivityReference
1Quinazoline Derivative AVEGFR-2< 2 nM
2Quinazoline Derivative BLung Carcinoma Xenograft79% inhibition at 100 mg/kg
3Quinazoline Derivative CMRSAMIC = 1 µg/mL
4Quinazoline Derivative DDHFR (S. aureus)IC50 > 37 µg/mL (selective)

Pharmacokinetics

Understanding the pharmacokinetics of quinazoline derivatives is essential for evaluating their therapeutic potential:

  • Bioavailability : Some studies report varying bioavailability profiles among different quinazoline compounds. For instance, modifications at specific positions on the quinazoline ring can enhance plasma levels and prolong half-life in vivo .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 1,3-Benzodioxol-5-ylmethyl 3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl C₂₇H₂₂N₄O₆ 498.5 (calculated)
3-(4-Chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 4-Chlorobenzyl 3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl C₂₁H₁₃ClN₄O₃S 436.9
7-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione 2-Methoxybenzyl 3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl C₂₆H₂₂N₄O₆ 498.5 (calculated)

Key Differences and Implications

Position 3 Substituents: Target Compound: The 1,3-benzodioxole group is electron-rich and may enhance metabolic stability compared to the 4-chlorobenzyl (electron-withdrawing) and 2-methoxybenzyl (moderate electron-donating) groups . 2-Methoxybenzyl Analog: Methoxy groups improve solubility but may undergo demethylation in vivo .

Thiophene Analog: The sulfur atom in thiophene may participate in π-π stacking but could also increase susceptibility to metabolic oxidation . Dimethoxyphenyl Analog: Electron-donating methoxy groups may improve binding to polar active sites but reduce blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the quinazoline-2,4-dione core with substituted oxadiazole and benzodioxole moieties?

  • Methodological Answer : The quinazoline-2,4-dione core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For the 1,2,4-oxadiazole ring at position 7, a two-step approach is advised:

Intermediate Preparation : React 4-isopropoxyphenylcarboximidamide with a carboxylic acid derivative (e.g., 7-carboxyquinazoline-2,4-dione) under microwave or thermal conditions to form an amidoxime intermediate.

Cyclization : Use dehydrating agents (e.g., DCC or EDCI) to cyclize the amidoxime into the oxadiazole ring .

  • Key Considerations : Monitor reaction progress via HPLC or TLC to avoid over-cyclization. Yields may vary with substituent steric effects.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish regioisomers in the oxadiazole-substituted quinazoline scaffold?

  • Methodological Answer :

  • 1H NMR : The oxadiazole proton (if present) appears as a singlet at δ 8.5–9.0 ppm. The benzodioxole methylene protons show distinct AB coupling (δ 5.0–5.5 ppm).
  • IR : Confirm the presence of carbonyl groups (quinazoline-dione C=O at ~1700 cm⁻¹) and oxadiazole C=N stretching (~1600 cm⁻¹).
  • HRMS : Exact mass analysis resolves molecular ion peaks (e.g., [M+H]+ at m/z 506.1452 for C₂₇H₂₃N₄O₆) .
    • Data Contradiction Tip : If MS/MS fragmentation patterns conflict with expected structures, re-evaluate synthetic intermediates for unintended rearrangements.

Q. What stability challenges arise for this compound under physiological conditions, and how can they be mitigated?

  • Methodological Answer :

  • Hydrolysis Risk : The oxadiazole ring is prone to hydrolysis in acidic/alkaline conditions. Assess stability via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h, monitored by HPLC).
  • Light Sensitivity : Benzodioxole derivatives may degrade under UV light. Store samples in amber vials at –20°C .
    • Example Data :
ConditionDegradation (%)Half-life (h)
pH 1.225%6.5
pH 7.48%24.0

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing metabolic instability?

  • Methodological Answer :

  • Substitution Analysis : Replace the 4-isopropoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Prodrug Design : Mask the quinazoline-dione carbonyls as ester prodrugs to improve solubility and reduce first-pass metabolism .
    • Data Contradiction Tip : If increased potency correlates with reduced solubility, employ co-solvent systems (e.g., PEG-400/water) for in vivo assays.

Q. What experimental designs resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy?

  • Methodological Answer :

Target Engagement Assays : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding to the target enzyme.

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to verify adequate exposure .

  • Example Workflow :

Assay TypeIC₅₀ (nM)Plasma Cmax (µg/mL)Brain Penetration (Brain/Plasma Ratio)
In vitro (Kinase X)50--
In vivo (Mouse)-2.50.3

Q. How can computational modeling predict interactions with off-target receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB.
  • MD Simulations : Run 100-ns simulations to assess binding stability at ATP-binding pockets (e.g., kinases, GPCRs) .
    • Key Insight : The benzodioxole group may exhibit π-π stacking with aromatic residues (e.g., Tyr341 in EGFR), requiring steric optimization .

Methodological Considerations Table

Research ObjectiveRecommended TechniqueCritical Parameters
Synthetic Yield OptimizationMicrowave-assisted synthesisTemperature (80–120°C), solvent (DMF)
Solubility EnhancementCo-solvent systems (DMSO:PBS = 1:9)Equilibrium time (24h), filtration
In Vivo Toxicity ScreeningZebrafish embryo modelLC₅₀ determination, teratogenicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.